molecular formula C16H21N7O3S B2909574 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine CAS No. 2034477-71-7

4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine

Cat. No.: B2909574
CAS No.: 2034477-71-7
M. Wt: 391.45
InChI Key: QBFUWFHFLPQQGV-UHFFFAOYSA-N
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Description

The compound 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine is a complex organic molecule that features multiple functional groups, including imidazole, pyrimidine, azetidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with azetidine and piperazine derivatives. Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine: undergoes various chemical reactions, including:

    Oxidation: The imidazole and piperazine rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1H-imidazol-1-yl)pyrimidine derivatives
  • Azetidine-based compounds
  • Piperazine-containing molecules

Uniqueness

The uniqueness of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine lies in its multi-functional structure, which allows it to interact with a diverse range of biological targets and undergo various chemical transformations. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3S/c1-27(25,26)23-6-4-20(5-7-23)16(24)13-9-22(10-13)15-8-14(18-11-19-15)21-3-2-17-12-21/h2-3,8,11-13H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFUWFHFLPQQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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